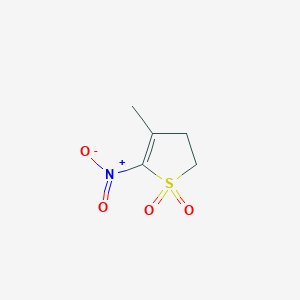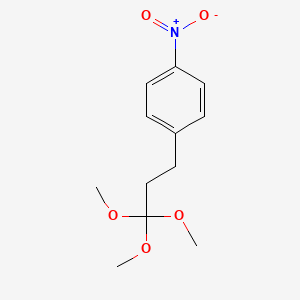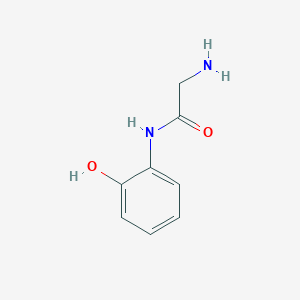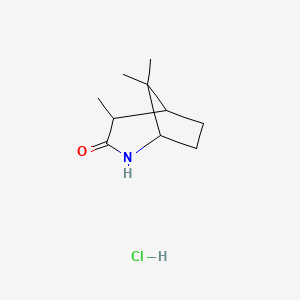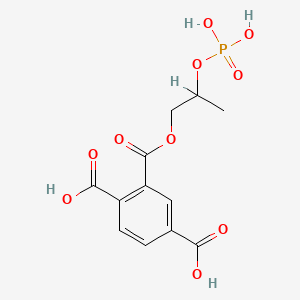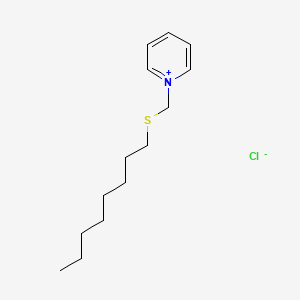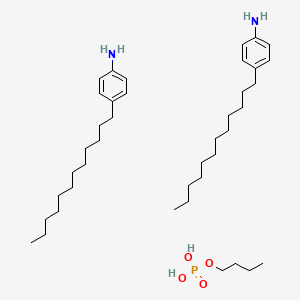
Butyl dihydrogen phosphate;4-dodecylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dihydrogen phosphate: and 4-dodecylaniline are two distinct chemical compounds with unique properties and applications. Butyl dihydrogen phosphate is an organophosphorus compound with the formula C4H11O4P, while 4-dodecylaniline is an aromatic amine with the formula C18H31N . These compounds are used in various scientific and industrial applications due to their distinct chemical properties.
Vorbereitungsmethoden
Butyl dihydrogen phosphate: can be synthesized through the reaction of butanol with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to facilitate esterification, resulting in the formation of butyl dihydrogen phosphate .
4-dodecylaniline: is synthesized by the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
Butyl dihydrogen phosphate: undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Hydrolyzes in the presence of water to form phosphoric acid and butanol.
Oxidation: Can be oxidized to form phosphoric acid derivatives.
4-dodecylaniline: undergoes reactions such as:
Nucleophilic substitution: Reacts with electrophiles to form substituted anilines.
Oxidation: Can be oxidized to form nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Wissenschaftliche Forschungsanwendungen
Butyl dihydrogen phosphate: is used in:
Catalysis: Acts as a catalyst in various organic reactions.
Extraction: Used in the extraction of metals from ores.
Surfactants: Serves as a surfactant in various industrial applications.
4-dodecylaniline: is used in:
Material Science: Used in the synthesis of polymers and surfactants.
Biochemistry: Acts as a reagent in biochemical assays.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
Butyl dihydrogen phosphate: acts by participating in esterification and hydrolysis reactions, where it donates or accepts phosphate groups. This mechanism is crucial in catalysis and extraction processes .
4-dodecylaniline: exerts its effects through nucleophilic substitution and oxidation-reduction reactions. It interacts with various molecular targets, including enzymes and receptors, making it valuable in biochemical and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Butyl dihydrogen phosphate: can be compared with other phosphate esters such as:
- Dibutyl phosphate
- Diethyl phosphate
- Dimethyl phosphate
These compounds share similar esterification and hydrolysis properties but differ in their alkyl chain lengths and specific applications .
4-dodecylaniline: can be compared with other alkyl anilines such as:
- 4-butylaniline
- 4-octylaniline
- 4-hexylaniline
These compounds have similar nucleophilic substitution and oxidation-reduction properties but differ in their alkyl chain lengths and specific uses .
Eigenschaften
CAS-Nummer |
68170-23-0 |
|---|---|
Molekularformel |
C40H73N2O4P |
Molekulargewicht |
677.0 g/mol |
IUPAC-Name |
butyl dihydrogen phosphate;4-dodecylaniline |
InChI |
InChI=1S/2C18H31N.C4H11O4P/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;1-2-3-4-8-9(5,6)7/h2*13-16H,2-12,19H2,1H3;2-4H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
XRAQYQDTMHICJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCCCCCCCCCC1=CC=C(C=C1)N.CCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
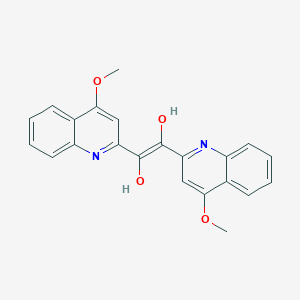
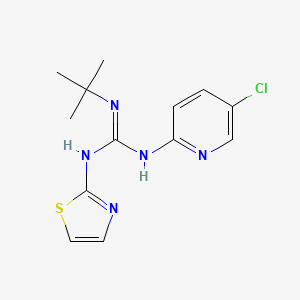
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
